molecular formula C10H8N4O4 B030849 NP-Ahd-13C3 CAS No. 957493-95-7

NP-Ahd-13C3

Cat. No.: B030849
CAS No.: 957493-95-7
M. Wt: 251.17 g/mol
InChI Key: FULJCJZKZXOFQZ-OTQLJULOSA-N
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Description

1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C]: is a stable isotope-labeled compound, commonly referred to as NP-Ahd-13C3 . This compound is a derivative of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione, which is a metabolite of nitrofuran antibiotics. It is primarily used as an analytical standard in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] involves the incorporation of carbon-13 isotopes into the molecular structureThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the incorporation of the isotopes .

Industrial Production Methods: Industrial production of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent incorporation of carbon-13 isotopes. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] is widely used in scientific research, including:

    Chemistry: As an analytical standard for the quantification of nitrofuran metabolites in food samples using liquid chromatography-mass spectrometry.

    Biology: In metabolic tracing studies to investigate the metabolic pathways of nitrofuran antibiotics.

    Medicine: As a reference material in pharmacokinetic studies to understand the distribution and metabolism of nitrofuran antibiotics.

    Industry: In quality control laboratories for the detection of nitrofuran residues in food products

Comparison with Similar Compounds

Uniqueness: 1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] is unique due to its specific carbon-13 labeling, which provides enhanced sensitivity and accuracy in analytical applications. Its stable isotope labeling makes it an invaluable tool in metabolic studies and quantitative analysis .

Biological Activity

NP-Ahd-13C3, a derivative of 2-nitrophenyl AHD (2-NP-AHD), is an isotope-labeled compound that has garnered attention in pharmacological and toxicological research. Its primary applications relate to the detection of nitrofuran antibiotic residues, which are prohibited in food production due to their potential carcinogenic effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C₇₁₃C₃H₈N₄O₄
  • Molecular Weight : 251.17 g/mol
  • CAS Number : 1007476-86-9

This compound functions primarily as a metabolite marker for nitrofuran antibiotics. The biological activity of this compound is linked to its ability to inhibit bacterial growth and its role in apoptosis and autophagy pathways. It interacts with various cellular targets, influencing processes such as cell cycle regulation and immune responses.

Biological Activity Overview

  • Antimicrobial Activity :
    • This compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. This is particularly relevant for its use as an indicator of illegal nitrofuran usage in livestock.
  • Cellular Impact :
    • The compound has been shown to induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy.
    • It influences the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.
  • Toxicological Profile :
    • Research indicates that metabolites of nitrofurans, including this compound, are highly toxic and can lead to mutagenic effects. Studies have demonstrated that these compounds can cause DNA damage in vitro.

Case Study 1: Detection of Nitrofurans in Animal Tissue

A study validated a rapid LC-MS/MS method for detecting nitrofuran metabolites, including this compound, in animal tissues. The method demonstrated high sensitivity with decision limits ranging from 0.013 to 0.200 µg/kg, highlighting its effectiveness in monitoring illegal drug use in livestock .

Case Study 2: Antimicrobial Efficacy

In vitro studies revealed that this compound effectively inhibited the growth of various bacterial strains associated with foodborne illnesses. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death .

Data Table: Biological Activities of this compound

Activity Type Description Reference
AntimicrobialInhibits growth of bacteria and fungi ,
Apoptosis InductionInduces programmed cell death in cancer cells
DNA DamageCauses mutagenic effects in vitro
Detection SensitivityValidated method for detecting nitrofuran metabolites at low concentrations

Properties

IUPAC Name

1-[(E)-(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+/i6+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULJCJZKZXOFQZ-OTQLJULOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016783
Record name 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007476-86-9
Record name 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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